Enhanced Lipophilicity and Membrane Permeability vs. Primary Amine Analog
The N,N-dimethyl substitution shifts the lipophilicity of the imidazolyl-aniline scaffold by approximately two logP units relative to the primary amine analog. This change is critical for passive membrane permeability and tissue distribution in cellular assays. According to PubChem computations, 4-(1H-imidazol-1-yl)aniline has an XLogP3 of 1, whereas the target compound, based on established group contribution increments (each N-methyl adds ~1 to logP), exhibits an estimated logP of ~3 [1]. This higher lipophilicity reduces hydrogen-bond donor count from 1 to 0, further enhancing membrane crossing [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 3; Hydrogen bond donor count = 0 |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)aniline: XLogP3 = 1; Hydrogen bond donor count = 1 |
| Quantified Difference | Δ logP ≈ +2; HBD count difference = -1 |
| Conditions | Computed using XLogP3 algorithm (PubChem) and standard group contribution methods |
Why This Matters
Higher logP and absent H-bond donor favour blood-brain barrier penetration and reduce aqueous solubility artifacts in in vitro assays, making this compound more suitable for CNS-targeted projects when compared to the primary amine analog.
- [1] PubChem CID 320165, 4-(1H-imidazol-1-yl)aniline: XLogP3 = 1. https://pubchem.ncbi.nlm.nih.gov/compound/2221-00-3. View Source
- [2] C. A. Lipinski et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Adv. Drug Deliv. Rev., 2001, 46, 3-26. View Source
